molecular formula C12H8N2O B3353104 Benzo[f][1,7]naphthyridin-5(6H)-one CAS No. 52817-50-2

Benzo[f][1,7]naphthyridin-5(6H)-one

Cat. No.: B3353104
CAS No.: 52817-50-2
M. Wt: 196.2 g/mol
InChI Key: JPHOMKGRECYZES-UHFFFAOYSA-N
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Description

Benzo[f][1,7]naphthyridin-5(6H)-one is a type of aromatic heterocyclic compound . It is a derivative of naphthyridines, which are composed of a naphthalene double ring where two carbon atoms are replaced by nitrogen atoms .


Synthesis Analysis

The synthesis of 3-substituted 2-alkyl-10H-benzo[b]-1,8-naphthyrid-5-ones, which are similar to this compound, has been achieved by cyclization of 2-anilinonicotinic acids or the corresponding nitriles . Another approach for the synthesis of 6-arylbenzo[c][1,7]naphthyridin-4(3H)-ones involves the interaction of 3-amino-6-methyl-4-arylpyridin-2(1H)-ones and aromatic aldehydes in a strong acidic media (trifluoroacetic, phosphorous or polyphosphorous acids) under heating .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a naphthalene double ring where two carbon atoms are replaced by nitrogen atoms . The exact structure can be determined using techniques such as X-ray structural analysis .


Chemical Reactions Analysis

In the synthesis process, the initial imine derivatives undergo Pictet-Spengler condensation to form intermediate 6-aryl-5,6-dihydrobenzo[c]-1,7-naphthyridin-4(3H)-ones, which are then oxidized by atmospheric oxygen to give the final products .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its ionization constants, can be determined through various methods. For instance, the pK2 values of similar compounds range from -4.63 to -5.98 and correlate with the σ substituent constants .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Benzo[f][1,7]naphthyridines have been synthesized through various methods. For instance, Baumgarten et al. (1981) described a synthesis method involving monobromination, oxidation, and cyclization processes to produce benzo[f][1,7]naphthyridines (Baumgarten et al., 1981). Additionally, Chilin et al. (2002) discussed synthesizing methylbenzofuro[4,5-c]-2,6-naphthyridin-5(6H)-ones, highlighting the interest in benzo[c][2,6]naphthyridinic nucleus for its pharmacological properties and as intermediates in natural product analogues synthesis (Chilin et al., 2002).
  • Homolytic Substitution : Benzo[c][2,7]naphthyridines undergo regioselective homolytic substitutions, as demonstrated by Plodek et al. (2012), yielding dihydro derivatives and disubstituted benzo[c][2,7]naphthyridines, useful for synthesizing pyridoacridine alkaloids (Plodek et al., 2012).

Pharmacological Potential

  • Antitumor Activity : Tian et al. (2014) synthesized benzo[b]chromeno[6,5-g][1,8]naphthyridin-7-one analogs of acronycine, demonstrating significant in vitro and in vivo antitumor activity, particularly the racemic diacetate derivative showing notable efficacy against certain cancer cell lines (Tian et al., 2014).

Applications in Material Science

  • Cyclization Processes : The reaction of benzo[f][1,7]naphthyridin-7-amine with aromatic aldehydes can lead to the formation of benzimidazonaphthyridines, as investigated by Paluszewski and Śliwa (1993), indicating potential applications in creating novel compounds with unique properties (Paluszewski & Śliwa, 1993).

Properties

IUPAC Name

6H-benzo[f][1,7]naphthyridin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c15-12-11-9(5-3-7-13-11)8-4-1-2-6-10(8)14-12/h1-7H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHOMKGRECYZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=O)N2)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446410
Record name 6H-benzo[f][1,7]naphthyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52817-50-2
Record name 6H-benzo[f][1,7]naphthyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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